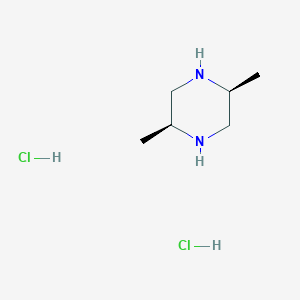

(2S,5S)-2,5-Dimethylpiperazine dihydrochloride

Description

Significance of Chiral Piperazine (B1678402) Derivatives in Contemporary Organic and Medicinal Chemistry

Chiral piperazine derivatives are a cornerstone of modern organic and medicinal chemistry. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a common feature in a vast array of pharmaceuticals and biologically active compounds. When chirality is introduced, as in the case of substituted piperazines, the resulting stereoisomers often exhibit distinct pharmacological and toxicological profiles. This stereochemical differentiation is critical, as biological systems, such as enzymes and receptors, are inherently chiral and interact selectively with only one enantiomer of a chiral drug.

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry. This designation is attributed to its favorable physicochemical properties, including its ability to improve the aqueous solubility and oral bioavailability of drug candidates. The two nitrogen atoms can be functionalized to modulate basicity and engage in hydrogen bonding, which is crucial for target binding. The incorporation of stereocenters onto the piperazine ring, as seen in derivatives like (2S,5S)-2,5-dimethylpiperazine, allows for the precise spatial arrangement of functional groups, enabling the design of highly potent and selective ligands for various biological targets. rsc.org

In organic synthesis, chiral piperazines serve as valuable building blocks and ligands for asymmetric catalysis. Their C2-symmetry can be exploited to create a chiral environment around a metal center, facilitating enantioselective transformations. The development of efficient synthetic routes to enantiomerically pure piperazine derivatives remains an active and important area of chemical research. nih.gov

Evolution of Research on 2,5-Dimethylpiperazine (B91223) Stereoisomers

The study of 2,5-dimethylpiperazine stereoisomers has evolved significantly over several decades, reflecting broader advancements in synthetic and analytical chemistry. Early research focused on methods to produce the compound without specific control over its stereochemistry. A patent from 1958, for instance, described a method for preparing 2,5-dimethylpiperazine by subjecting 2-aminopropanol-1 to a Raney nickel catalyst, which resulted in a mixture of its cis and trans isomers. google.com At that time, the primary goal was the efficient synthesis of the piperazine core, with the separation of stereoisomers being a subsequent, often challenging, step.

As the importance of stereochemistry in drug action became more widely recognized, research efforts shifted towards the stereoselective synthesis and isolation of individual isomers. The trans-isomer of 2,5-dimethylpiperazine, which exists as a pair of enantiomers ((2R,5R) and (2S,5S)), and the cis-isomer ((2R,5S) or meso-like due to conformational inversion, but the specific (2S,5S) notation refers to the cis configuration), were studied for their distinct physical properties and chemical reactivity. nih.govnih.gov

More recent research has concentrated on developing methods to obtain enantiomerically pure forms of these isomers. For example, a high-yield enantioconvergent synthesis was developed for (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, a key intermediate for delta-opioid receptor ligands. nih.gov This work highlights the progression from producing simple isomeric mixtures to the sophisticated, large-scale synthesis of a single, desired stereoisomer for specific, high-value applications in medicinal chemistry. This evolution underscores the increasing demand for stereochemically pure compounds as tools for probing biological systems and as active pharmaceutical ingredients.

Scope and Academic Relevance of (2S,5S)-2,5-Dimethylpiperazine Dihydrochloride (B599025) Research

(2S,5S)-2,5-Dimethylpiperazine dihydrochloride holds considerable academic and practical relevance primarily as a chiral building block for asymmetric synthesis. The "(2S,5S)" designation specifies the cis stereoisomer. The dihydrochloride salt form provides enhanced stability and ease of handling compared to the free base, which is a volatile liquid. This makes it a convenient starting material for multi-step synthetic sequences.

The academic relevance of this compound is rooted in the broader field of chiral amine chemistry. Its C2-symmetric scaffold is a desirable feature for the design of chiral ligands used in transition-metal-catalyzed asymmetric reactions. By coordinating to a metal, the piperazine derivative can create a well-defined chiral pocket that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

Furthermore, the (2S,5S)-2,5-dimethylpiperazine core is a valuable synthon in the discovery of new therapeutic agents. The piperazine motif itself is present in numerous approved drugs, and the ability to introduce stereocenters in a controlled manner allows for the exploration of structure-activity relationships (SAR) with high precision. nih.gov Derivatives of 2,5-diketopiperazines, which can be synthesized from chiral diamines, are also recognized as promising scaffolds for anticancer agents. nih.govrjeid.com The defined stereochemistry of the (2S,5S) isomer is crucial for ensuring specific interactions with biological targets, thereby enhancing efficacy and reducing off-target effects. The continued exploration of this and other chiral piperazines in drug discovery programs and as catalysts in organic synthesis ensures its enduring academic and industrial importance.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,5S)-2,5-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTVEDVYURXGPS-USPAICOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@H](CN1)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2s,5s 2,5 Dimethylpiperazine Dihydrochloride

Stereoselective Synthesis of the (2S,5S) Enantiomer

The core challenge in synthesizing (2S,5S)-2,5-dimethylpiperazine lies in the precise control of the two stereocenters at the C2 and C5 positions to achieve the desired cis configuration.

Chiral Pool Approaches Utilizing Amino Acid Precursors

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiopure natural products as starting materials. mdpi.com α-Amino acids are ideal chiral pool precursors for the synthesis of (2S,5S)-2,5-dimethylpiperazine due to their inherent chirality. baranlab.orghhu.de

In this methodology, an enantiomerically pure amino acid, specifically D-alanine for the (2S,5S) target, serves as the foundational building block. The synthesis typically proceeds through the following sequence:

Dipeptide Formation : Two molecules of D-alanine are coupled to form the linear dipeptide, D-alanyl-D-alanine.

Cyclization : The linear dipeptide undergoes intramolecular cyclization to form the six-membered ring of (3S,6S)-3,6-dimethylpiperazine-2,5-dione. This cyclization locks in the cis-relationship between the two methyl groups. researchgate.net

Reduction : As in the general cyclo-dipeptide strategy, the resulting chiral diketopiperazine is then reduced to yield (2S,5S)-2,5-dimethylpiperazine.

This approach elegantly translates the stereochemical information from the starting amino acid to the final product, providing a reliable and efficient route to the enantiopure piperazine (B1678402).

Asymmetric Catalytic Hydrogenation Routes

Asymmetric catalytic hydrogenation offers a highly efficient method for establishing stereocenters by adding hydrogen across a double bond with the guidance of a chiral catalyst. wikipedia.org For the synthesis of the (2S,5S)-2,5-dimethylpiperazine precursor, this approach typically involves the hydrogenation of a prochiral 3,6-dialkylidene-2,5-diketopiperazine.

An iridium-based catalyst system, particularly one employing a chiral phosphine-oxazoline ligand like SpinPHOX, has proven effective in this transformation. researchgate.netnih.gov The process involves a double asymmetric hydrogenation of a 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-dione substrate. This reaction proceeds with high diastereoselectivity, exclusively forming the cis-product, and excellent enantioselectivity. nih.govresearchgate.net

Key features of this route include:

High Efficiency : The catalyst can convert many substrate molecules, making the process atom-economical.

Excellent Stereocontrol : The chiral ligand on the metal catalyst directs the addition of hydrogen atoms, leading to high diastereomeric and enantiomeric excess. For example, Ir/SpinPHOX complexes have achieved >99% diastereomeric excess (de) and up to 98% enantiomeric excess (ee). nih.gov

Processive Mechanism : Studies have shown that a single catalyst molecule can perform consecutive hydrogenation of both C=C double bonds without the intermediate dissociating from the catalyst, contributing to the reaction's efficiency. nih.gov

Following the asymmetric hydrogenation to produce the chiral diketopiperazine, a subsequent reduction step is required to obtain the final piperazine product.

| Catalyst System | Substrate | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield | Reference |

| Ir/SpinPHOX Complex | 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-dione | >99% (cis) | up to 98% | High | nih.gov |

Multi-step Reaction Sequences for Enantiopure Piperazine Rings

The creation of enantiopure piperazine rings often requires well-designed multi-step reaction sequences that build the molecule while carefully controlling stereochemistry at each stage. youtube.com A logical and widely used sequence for (2S,5S)-2,5-dimethylpiperazine combines the chiral pool approach with cyclo-dipeptide reduction, providing a robust pathway to the target molecule.

A representative multi-step synthesis is as follows:

Protection of D-Alanine : The amino group of D-alanine is protected (e.g., as a Boc or Cbz derivative) to prevent side reactions during the subsequent coupling step.

Dipeptide Coupling : The protected D-alanine is coupled with a D-alanine ester (e.g., methyl or ethyl ester) using standard peptide coupling reagents (like DCC/HOBt or HATU) to form the protected linear dipeptide.

Deprotection and Cyclization : The protecting groups are removed, and the resulting dipeptide is induced to cyclize, often by heating, to form (3S,6S)-3,6-dimethylpiperazine-2,5-dione.

Reduction of Diketopiperazine : The chiral diketopiperazine is reduced using a strong reducing agent such as LiAlH₄ in a solvent like tetrahydrofuran (B95107) (THF) to yield the (2S,5S)-2,5-dimethylpiperazine free base.

Alternative strategies for creating enantiopure piperazines include asymmetric lithiation-trapping of an N-Boc protected piperazine ring using a chiral ligand like (-)-sparteine. nih.gov This method allows for the direct functionalization of the piperazine core, though its application must be tailored for the specific 2,5-dimethyl substitution pattern.

Synthesis of Dihydrochloride (B599025) Salt Forms

Once the enantiopure (2S,5S)-2,5-dimethylpiperazine free base is synthesized, it is often converted into a more stable and easily handled salt form. The dihydrochloride salt is common due to the presence of two basic nitrogen atoms in the piperazine ring.

Acid-Base Reactions for Salt Formation

The formation of (2S,5S)-2,5-dimethylpiperazine dihydrochloride is a straightforward acid-base neutralization reaction. The piperazine, being a diamine, can accept two protons.

The typical procedure involves:

Dissolving the (2S,5S)-2,5-dimethylpiperazine free base in a suitable organic solvent, such as ethanol, isopropanol, or diethyl ether.

Adding two molar equivalents of hydrochloric acid (HCl) to the solution. The HCl can be in the form of a concentrated aqueous solution or, more commonly, as a solution in an organic solvent (e.g., HCl in ethanol or ether) to maintain non-aqueous conditions.

The dihydrochloride salt, being less soluble in the organic solvent than the free base, precipitates out of the solution.

The precipitated solid is then collected by filtration, washed with a small amount of the solvent to remove any impurities, and dried under vacuum to yield the final this compound salt.

This method is highly efficient and provides the product in a pure, crystalline form.

Purification and Isolation Techniques for Dihydrochloride Salts

The purification and isolation of this compound are critical steps to ensure the final product's high purity, which is essential for its subsequent applications. The dihydrochloride salt form enhances the compound's stability and simplifies handling compared to the free base. Common techniques employed for the purification of piperazine dihydrochloride salts involve recrystallization, solvent washing, and precipitation.

Recrystallization is a primary method for purifying the crude product. The choice of solvent is paramount and is determined by the salt's solubility profile. Solvents such as methanol, ethanol, or isopropanol are frequently used. The process involves dissolving the crude salt in a minimum amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the dihydrochloride salt decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. For instance, piperazine derivatives have been successfully recrystallized from methanol or isopropanol to achieve high purity.

Another technique involves washing the isolated solid with a specific solvent in which the desired salt is insoluble, but the impurities are soluble. This effectively removes residual reagents or by-products.

Precipitation is also a widely used isolation method. This can be achieved by treating a solution of the free base, (2S,5S)-2,5-dimethylpiperazine, in a suitable organic solvent (like diethyl ether or dichloromethane) with a stream of hydrogen chloride gas or by adding a solution of hydrochloric acid. This leads to the precipitation of the less soluble dihydrochloride salt, which can then be isolated by filtration. Adjusting the pH of an aqueous solution can also induce precipitation. Evaporating the solvent from an acidic solution (e.g., with HCl at pH 2) is another effective way to obtain the dihydrochloride hydrate salt.

The final isolated product is typically dried under vacuum to remove any residual solvent, yielding a pure, crystalline solid. The purity is then confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Optimization of Synthetic Conditions

Optimizing the synthetic conditions for preparing (2S,5S)-2,5-Dimethylpiperazine and its subsequent conversion to the dihydrochloride salt is crucial for maximizing yield and ensuring high purity. Key parameters that require careful control include the choice of solvents, reaction temperature, and strategies for stereochemical control.

Influence of Solvents and Temperature on Yield and Purity

The selection of solvent and the control of temperature are fundamental to the successful synthesis of chiral piperazines. These parameters significantly influence reaction kinetics, solubility of reactants and products, and the formation of side products.

Solvents: The solvent's polarity can affect the rate of reaction and the stability of intermediates. For the cyclization reactions that form the piperazine ring, solvents must be chosen to ensure all reactants remain in solution. In subsequent steps, like the formation of the dihydrochloride salt, the solvent choice dictates the efficiency of precipitation and crystallization. For instance, studies on diketopiperazine formation, a related cyclic structure, have shown that the reaction rate increases with decreasing solvent polarity. nih.govnih.gov A less polar solvent can lower the enthalpic barrier for the reaction. nih.gov

The interplay between solvent and temperature is critical for optimizing the process, as shown in the table below, which conceptualizes their effects.

Table 1: Conceptual Influence of Solvent and Temperature on Piperazine Synthesis

| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |

|---|---|---|---|---|

| Solvent | High Polarity (e.g., Water, Alcohols) | Variable | May Decrease | Can increase solubility of polar reactants but may also dissolve the product, hindering isolation. May promote side reactions. |

| Low Polarity (e.g., Toluene, THF) | Variable | May Increase | Can be effective for specific reaction types and may facilitate easier product precipitation, especially for salts. | |

| Temperature | Low | Decreased | Increased | Slower reaction rates reduce the formation of kinetic by-products, leading to a cleaner reaction profile. |

Continuous Flow Synthesis Applications for Scalability

For the large-scale production of this compound, continuous flow synthesis offers significant advantages over traditional batch processing. organic-chemistry.org This technology has emerged as a powerful tool for manufacturing active pharmaceutical ingredients (APIs) and their intermediates safely and efficiently. nih.govrsc.org

In a continuous flow setup, reactants are pumped through a network of tubes or channels where they mix and react. The reaction parameters, such as temperature, pressure, and residence time, can be precisely controlled, leading to better reproducibility and higher yields. mt.com Key benefits include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature, which is especially important for highly exothermic or temperature-sensitive reactions. nih.gov

Improved Safety: The small volume of reactants present in the reactor at any given time minimizes the risks associated with hazardous reagents or runaway reactions. mt.com

Scalability: Scaling up production in a flow system is achieved by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), rather than redesigning a larger vessel, which is often required in batch processing. organic-chemistry.orgtulane.edu

Higher Productivity: Flow chemistry can significantly shorten reaction times from hours to minutes, increasing throughput. organic-chemistry.orgtulane.edu

The synthesis of chiral amines and piperazine-containing drugs has been successfully adapted to continuous flow protocols, demonstrating the feasibility of this approach for producing complex chiral molecules with high purity and stereoselectivity. organic-chemistry.orgrsc.orgresearchgate.net

Derivatization Strategies for Functionalized (2S,5S)-2,5-Dimethylpiperazine Scaffolds

The (2S,5S)-2,5-dimethylpiperazine core is a valuable scaffold for building more complex molecules. Derivatization, particularly at the nitrogen atoms, allows for the introduction of various functional groups, leading to new chemical entities with potentially useful properties. A key strategy in this process is the use of protecting groups to achieve selective functionalization.

N-Protection Strategies (e.g., Boc-protection)

N-protection is a fundamental strategy for controlling the reactivity of the two nitrogen atoms in the piperazine ring. By temporarily blocking one amine group, subsequent reactions can be directed specifically to the other, unblocked nitrogen. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction and its stability to many reaction conditions, yet facile removal under acidic conditions. fishersci.co.ukorganic-chemistry.org

The protection reaction is typically carried out by treating (2S,5S)-2,5-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base. wikipedia.org The base neutralizes the acidic by-product. This method allows for the efficient synthesis of mono-protected derivatives like (2S,5S)-1-N-Boc-2,5-dimethylpiperazine. scielo.org.mxjmcs.org.mxsigmaaldrich.com

Once the mono-Boc protected piperazine is formed, the free secondary amine can undergo various transformations, such as alkylation or acylation, without affecting the protected amine. mdpi.com After the desired modification is complete, the Boc group can be easily removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine and yielding the selectively functionalized piperazine derivative. fishersci.co.ukjgtps.com

Table 2: Typical Conditions for N-Boc Protection of Amines

| Reagent | Base | Solvent | Temperature | Typical Outcome |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Chloroform/Water (biphasic) | Reflux | High yield of N-Boc protected amine. fishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (MeCN) or THF | Room Temp. | Fast conversion under mild conditions. fishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Water/THF | Room Temp. | Effective for water-soluble amines. fishersci.co.uk |

Introduction of Diverse Substituents (e.g., Benzyl, Isopropyl)

The functionalization of the (2S,5S)-2,5-dimethylpiperazine scaffold at the nitrogen atoms is a critical step in modifying its chemical and pharmacological properties. The introduction of diverse substituents, such as benzyl and isopropyl groups, is typically achieved through well-established synthetic methodologies, primarily direct N-alkylation and reductive amination. These methods allow for the controlled synthesis of mono- or di-substituted derivatives, leveraging the nucleophilicity of the secondary amine groups within the piperazine ring.

Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a straightforward and widely used method for forming carbon-nitrogen bonds. This reaction involves the nucleophilic attack of the piperazine nitrogen on an alkyl halide, such as benzyl chloride or benzyl bromide, leading to the formation of the corresponding N-substituted product and a hydrohalic acid. The choice of solvent, temperature, and the presence of a base to neutralize the acid byproduct are critical parameters for optimizing the reaction yield and minimizing side products, such as quaternary ammonium salts.

A common challenge in the alkylation of symmetrically disubstituted piperazines like (2S,5S)-2,5-dimethylpiperazine is achieving mono-substitution selectively, as the initial product, N-benzyl-(2S,5S)-2,5-dimethylpiperazine, can react further to form the N,N'-dibenzyl derivative. Control over stoichiometry and reaction conditions is therefore essential.

One patented process for the synthesis of N-benzylpiperazine from piperazine and benzyl chloride provides a relevant model for this transformation. The reaction is conducted in a solvent such as methanol at temperatures between 50-70°C. After the reaction, the solvent is removed, and the mixture is made strongly alkaline (pH > 12) before extraction and purification by distillation. This general approach can be adapted for the benzylation of (2S,5S)-2,5-dimethylpiperazine. google.com

Table 1: Representative Conditions for N-Benzylation of Piperazine via Direct Alkylation google.com

| Parameter | Condition |

| Starting Materials | Piperazine, Benzyl Chloride |

| Solvent | Methanol |

| Temperature | 50-70 °C |

| Reaction Time | 3 hours |

| Work-up | Solvent removal, basification (NaOH, pH 13), ethyl acetate extraction |

| Purification | Distillation |

| Yield | 95.5% |

| Purity | 99.2% |

This table is based on the synthesis of the parent N-benzylpiperazine and serves as a model for the analogous reaction with (2S,5S)-2,5-dimethylpiperazine.

Reductive Amination

Reductive amination is a versatile and highly effective two-step, one-pot method for N-alkylation. It involves the reaction of the secondary amine of the piperazine with a carbonyl compound—an aldehyde (for benzyl groups) or a ketone (for isopropyl groups)—to form an intermediate iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the final N-alkylated piperazine. This method is often preferred over direct alkylation due to its generally milder conditions and reduced likelihood of over-alkylation.

Introduction of Benzyl Groups: To introduce a benzyl group, (2S,5S)-2,5-dimethylpiperazine is reacted with benzaldehyde. A variety of reducing agents can be employed, including sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. Studies on the reductive amination of aromatic aldehydes with amines using cobalt-containing catalysts have demonstrated high yields of the corresponding N-benzyl amines under hydrogen pressure. mdpi.com For example, the reaction of p-methoxybenzaldehyde with benzylamine at 100°C and 100 bar of H₂ pressure resulted in yields between 72-96%. mdpi.com

Introduction of Isopropyl Groups: The isopropyl group is readily introduced using acetone as the carbonyl component. The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced. Research on the reductive N-alkylation of secondary amines has demonstrated the successful synthesis of N-isopropyl derivatives from acetone. In one study, [¹¹C]1-isopropyl-4-phenylpiperazine was synthesized from 1-phenylpiperazine and [¹¹C]acetone using sodium cyanoborohydride (NaBH₃CN) as the reducing agent in acetic acid. researchgate.net This reaction provides a clear precedent for the N-isopropylation of the (2S,5S)-2,5-dimethylpiperazine core.

Table 2: Representative Conditions for Reductive N-Alkylation of Piperazine Derivatives

| Target Substituent | Piperazine Substrate | Carbonyl Source | Reducing Agent / Catalyst | Solvent | Temperature | Yield | Reference |

| Benzyl | n-Butylamine | p-Methoxybenzaldehyde | Co-containing composite / H₂ (100 bar) | Not specified | 100 °C | 72-96% | mdpi.com |

| Isopropyl | 1-Phenylpiperazine | Acetone | NaBH₃CN | Acetic Acid | Not specified | 72% | researchgate.net |

This table presents data from analogous reactions on different amine substrates, illustrating the general conditions applicable for the N-alkylation of (2S,5S)-2,5-dimethylpiperazine.

Advanced Spectroscopic and Structural Elucidation of 2s,5s 2,5 Dimethylpiperazine Dihydrochloride and Its Derivatives

Single-Crystal X-ray Diffraction Analysis of Stereoisomers and Derivatives

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise solid-state structure of a crystalline compound. nih.gov It provides definitive information on bond lengths, bond angles, and the absolute spatial arrangement of atoms, making it the gold standard for stereochemical assignment. purechemistry.org

The absolute configuration of a chiral molecule describes the definitive three-dimensional arrangement of its atoms. For (2S,5S)-2,5-Dimethylpiperazine, this means confirming that the stereogenic centers at the C2 and C5 positions both possess the 'S' configuration. Single-crystal X-ray diffraction is the most reliable method for this determination. nih.gov

The primary technique used is anomalous dispersion, often referred to as the Bijvoet method. researchgate.net When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs. This effect, known as anomalous scattering, causes a breakdown of Friedel's law, which states that the intensities of reflections from crystal planes (hkl) and their inverses (-h-k-l) are equal. By carefully measuring the intensity differences between these Bijvoet pairs, the absolute structure of the molecule can be determined without reference to any other chiral substance. researchgate.net

For organic molecules like (2S,5S)-2,5-Dimethylpiperazine dihydrochloride (B599025), which are composed of light atoms (C, N, H, Cl), the anomalous scattering effect can be subtle. However, modern diffractometers, particularly those using copper radiation (Cu Kα), have enhanced the ability to determine the absolute configuration of even light-atom structures. researchgate.net The analysis results in the calculation of the Flack parameter, which should ideally be close to 0 for the correct enantiomer, thus unequivocally confirming the (2S,5S) assignment.

The six-membered piperazine (B1678402) ring is not planar and, similar to cyclohexane, adopts puckered conformations to minimize steric and torsional strain. X-ray diffraction studies on various 2,5-dimethylpiperazine (B91223) stereoisomers and their salts consistently reveal that the ring predominantly adopts a stable chair conformation . nih.gov

In the case of the cis-isomer, (2S,5S)-2,5-Dimethylpiperazine, the two methyl groups are on the same side of the ring. To minimize steric hindrance, the chair conformation that places both substituents in equatorial positions is generally favored over the diaxial arrangement. However, the exact conformation can be influenced by crystal packing forces. For the related trans-isomer, crystallographic analyses of its salts have definitively shown a chair conformation where the two methyl groups occupy equatorial positions on opposite sides of the ring. nih.gov This arrangement represents the most stable conformation by minimizing 1,3-diaxial interactions.

The table below summarizes typical crystallographic parameters for a related trans-2,5-dimethylpiperazine (B131708) salt, illustrating the chair conformation.

| Parameter | Value for (C₆H₁₆N₂)[CoCl₄] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Piperazine Ring Conformation | Chair |

| Methyl Group Orientation | Equatorial |

This table presents data for the closely related trans-isomer to illustrate typical conformational parameters observed in crystal structures of 2,5-dimethylpiperazine salts. nih.gov

Crystal structures of closely related piperazine salts demonstrate the formation of extensive and robust supramolecular architectures. The dominant interactions are N-H···Cl hydrogen bonds. nih.gov Additionally, weaker C-H···Cl interactions can contribute to the stability of the crystal lattice. nih.gov These interactions link the organic cations and inorganic anions into complex networks, which can manifest as one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. nih.govnih.gov In hydrated salts, water molecules can also participate, acting as bridges by forming O-H···Cl and N-H···O hydrogen bonds, further reinforcing the structure. nih.gov

The collective effect of these hydrogen bonds governs the physical properties of the solid, including its melting point, solubility, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a powerful tool for elucidating molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within a molecule.

NMR spectroscopy can readily distinguish between the cis and trans stereoisomers of 2,5-dimethylpiperazine due to their different molecular symmetries and the resulting magnetic environments of their nuclei. The cis-isomer, (2S,5S)-2,5-dimethylpiperazine, possesses C₂ symmetry, while the trans-isomer is centrosymmetric.

This difference in symmetry leads to distinct patterns in their ¹H and ¹³C NMR spectra. In a comparative analysis, the chemical shifts of the methyl groups and the ring protons will differ between the two isomers. chemrxiv.org For instance, the magnetic anisotropy experienced by protons and carbons in the cis configuration (where methyl groups are on the same side) is different from that in the trans configuration (where they are on opposite sides). csu.edu.au By comparing the spectra of an unknown sample to reference spectra of the pure cis and trans isomers, the relative stereochemistry can be unambiguously confirmed. chemrxiv.org Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can also be employed to provide through-space correlations, further confirming the spatial relationships between the methyl groups and ring protons characteristic of each isomer.

When a chiral molecule like (2S,5S)-2,5-dimethylpiperazine is derivatized with another chiral reagent, a pair of diastereomers may be formed. Unlike enantiomers, which are spectroscopically identical in an achiral solvent, diastereomers have different physical properties and distinct NMR spectra.

The analysis of these distinct spectra is a cornerstone of stereochemical determination. For example, in a study of diastereomeric dihydropyrazine (B8608421) derivatives, it was shown that the magnitude of the five-bond coupling constant (⁵J(H2, H5)) between protons across the ring was significantly different for the syn- and anti-isomers. nih.gov The syn-isomers exhibited a ⁵J coupling of 4.0–5.7 Hz, while the anti-isomers showed a smaller coupling of 3.4–3.8 Hz. nih.gov This difference in coupling constant arises from the different dihedral angles between the coupled protons in the respective diastereomers, as described by the Karplus relationship.

This principle can be applied to derivatives of (2S,5S)-2,5-dimethylpiperazine. By creating a diastereomeric derivative, the protons and carbons of the two diastereomers will reside in slightly different chemical environments, leading to separate, or "split," signals in the NMR spectrum. The integration of these signals can be used to determine the diastereomeric ratio, while detailed analysis of the differing chemical shifts and coupling constants can provide insight into the conformational preferences and absolute configuration of the newly formed stereocenters relative to the known (2S,5S) core. nih.gov

Conformational Dynamics via Variable Temperature NMR

The conformational flexibility of the piperazine ring system is a critical aspect of its stereochemistry and has significant implications for the biological activity and physicochemical properties of its derivatives. Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating these dynamic processes, such as the ring inversion of the piperazine core. In the case of (2S,5S)-2,5-Dimethylpiperazine dihydrochloride, VT-NMR studies would be instrumental in elucidating the energetic barriers associated with the interconversion between different conformations.

At ambient temperatures, the piperazine ring in this compound is expected to be in rapid conformational exchange. The most stable conformation is the chair form, with the two methyl groups in equatorial positions to minimize steric hindrance. This has been confirmed in the solid state for related trans-2,5-dimethylpiperazine salts through X-ray crystallography. In solution, this chair conformation can undergo a ring inversion process, leading to an alternative chair conformation.

The energy barrier for this chair-chair interconversion can be determined by monitoring the NMR spectrum at different temperatures. As the temperature is lowered, the rate of this interconversion decreases. If the rate becomes slow enough on the NMR timescale, the signals for the axial and equatorial protons, which are averaged at higher temperatures, will broaden and eventually separate into distinct resonances. The temperature at which these signals coalesce into a single broad peak is known as the coalescence temperature (Tc).

A hypothetical VT-NMR experiment on this compound would likely show a broadening of the signals corresponding to the ring protons as the temperature is decreased. By identifying the coalescence temperature for a specific pair of exchanging protons (e.g., the axial and equatorial protons on one of the ring carbons), the activation energy for the chair-chair interconversion could be determined.

The following interactive data table illustrates the kind of data that would be obtained from such an experiment and how it would be used to calculate the activation energy barrier. Please note that these are hypothetical values for illustrative purposes, based on typical values for similar compounds.

| Parameter | Value | Unit |

| Coalescence Temperature (Tc) | 253 | K |

| Frequency Separation (Δν) | 50 | Hz |

| Rate Constant at Coalescence (k) | 111 | s⁻¹ |

| Calculated Activation Energy (ΔG‡) | 52.8 | kJ/mol |

Table 1: Hypothetical Variable Temperature NMR Data for the Conformational Analysis of this compound.

The investigation of the conformational dynamics of this compound and its derivatives through VT-NMR provides crucial information about their structural flexibility and energetic landscapes. This understanding is fundamental for correlating molecular structure with observed chemical and biological properties.

Theoretical and Computational Chemistry Studies on 2s,5s 2,5 Dimethylpiperazine Dihydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties and geometric parameters of a molecule. These methods provide a static, time-independent view of the molecular system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It allows for the calculation of various molecular properties, including optimized geometry, vibrational frequencies, and parameters related to chemical reactivity. For piperazine (B1678402) and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311-G(d,p), are used to determine the ground state electronic structure and energy. ias.ac.in

A key aspect of such studies is the analysis of intermolecular interactions, which govern how the molecule behaves in a condensed phase. Hirshfeld surface analysis is a powerful tool derived from DFT calculations used to visualize and quantify these interactions within a crystal lattice. nih.goviucr.org This analysis partitions the crystal space into regions associated with each molecule, allowing for the mapping of close contacts. For salts of the related trans-2,5-dimethylpiperazine (B131708) cation, this analysis has revealed the dominant role of hydrogen bonds in ensuring crystal stability. nih.goviucr.org For instance, in a tetrachloridocobaltate(II) salt, the primary contributions to crystal packing were found to be from H···Cl and H···H contacts. nih.gov This type of analysis for (2S,5S)-2,5-Dimethylpiperazine dihydrochloride (B599025) would similarly focus on the N-H···Cl hydrogen bonds between the piperazinium cation and the chloride anions.

Table 1: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a trans-2,5-Dimethylpiperazine Salt

This table is illustrative of the data obtained for a related compound, (C6H16N2)[CoCl4]. nih.gov

| Contact Type | Contribution to Crystal Packing (%) |

|---|---|

| H···Cl / Cl···H | 68.4 |

| H···H | 27.4 |

| C···H / H···C | 2.2 |

| Co···H / H···Co | 1.2 |

| N···H / H···N | 0.8 |

Other DFT-based techniques like Atoms-In-Molecules (AIM), Reduced Density Gradient (RDG), and Electron Localized Function (ELF) can further quantify the nature and strength of hydrogen bonds and other non-covalent interactions that stabilize the molecular structure. researchgate.net

The (2S,5S)-2,5-Dimethylpiperazine cation, being a cis isomer, can exist in several conformations. The six-membered piperazine ring is known to adopt a thermodynamically favored chair conformation. nih.govnih.govnih.gov In the cis configuration, a stable chair conformer would feature one methyl group in an axial position and the other in an equatorial position. An alternative, higher-energy conformation is the twist-boat form.

Conformer searches combined with energy minimization calculations are used to identify the most stable three-dimensional arrangement of the atoms. Theoretical studies on the parent piperazine molecule have shown that the twist-boat conformer lies at a significantly higher energy level than the chair conformer. ias.ac.in The process of ring inversion allows the interconversion between two chair forms, where the axial and equatorial substituents exchange positions. For the title compound, this would involve the two methyl groups swapping their axial/equatorial orientations. The relative energies of these conformers determine their population distribution at equilibrium.

Table 2: Illustrative Relative Energies of Piperazine Conformers

Data based on theoretical calculations for the parent piperazine molecule. ias.ac.in

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Chair | 0.0 | Most stable, lowest energy conformation. |

| Twist-Boat | ~8.5 | Higher energy conformer due to steric interactions. |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule, tracking its motions and conformational changes over time.

MD simulations can be used to explore the conformational landscape of (2S,5S)-2,5-Dimethylpiperazine dihydrochloride. By simulating the molecule's movement over nanoseconds or longer, these studies can map the accessible conformations and the transitions between them. For the piperazine ring, simulations would capture the dynamic equilibrium between the two chair conformers (via ring flipping) and the transient existence of higher-energy boat or twist-boat structures. nih.gov NMR studies on related piperazine-containing compounds in solution show evidence of this rapid exchange between axial and equatorial arrangements, a phenomenon that MD simulations can model at an atomic level. nih.gov

The conformation of a molecule, particularly a charged species like a dihydrochloride salt, can be significantly influenced by its environment. MD simulations are ideal for studying these solvent effects by explicitly modeling the interactions between the solute and surrounding solvent molecules (e.g., water). For this compound, simulations in a water box would reveal the formation of a hydration shell around the molecule. The interactions between the protonated nitrogen atoms, the chloride ions, and water molecules would be explicitly modeled. These simulations can predict how solvation influences the conformational equilibrium of the piperazine ring and the orientation of the methyl groups. Studies on protonated piperazine at the air-water interface have demonstrated that the environment can alter the distribution of conformers. ias.ac.in

Molecular Docking and Binding Affinity Predictions (focused on theoretical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the interaction between a potential drug molecule and its biological target.

Theoretical docking studies can be performed to predict the binding mode and estimate the binding affinity of the (2S,5S)-2,5-Dimethylpiperazine cation to the active sites of various proteins. While specific docking studies on this exact compound are not widely published, research on a related stereoisomer, (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, demonstrates the approach. researchgate.net In that study, the compound was docked against several enzymes to explore its potential as a therapeutic agent, showing a good binding score with monoamine oxidase B (MOAB). researchgate.net

The docking process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a score that estimates the strength of the interaction, often expressed in kcal/mol. These predictions can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Table 3: Hypothetical Molecular Docking Targets and Potential Findings

This table is illustrative and lists potential protein targets for which piperazine-containing molecules may be evaluated.

| Potential Protein Target | Therapeutic Area | Information Gained from Docking |

|---|---|---|

| Monoamine Oxidase B (MOAB) | Neurodegenerative Diseases | Binding energy (kcal/mol), key amino acid interactions (e.g., hydrogen bonds, hydrophobic contacts). researchgate.net |

| Serotonin Receptors (e.g., 5-HT1A) | Neurological Disorders | Predicted binding pose, comparison of affinity with known ligands. |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Identification of potential inhibitory interactions within the enzyme's active site. |

Ligand-Target Interaction Modeling

The (2S,5S)-2,5-dimethylpiperazine scaffold is a key structural motif in the development of ligands targeting various biological systems, most notably the delta-opioid receptor (δ-opioid receptor). nih.govnih.gov Computational modeling, particularly molecular docking, is a powerful tool to elucidate the binding modes of these ligands and guide the design of new, more potent, and selective compounds. While direct modeling studies of this compound are not extensively published, the interaction of its more complex derivatives provides significant insight into its potential binding at the receptor. nih.gov

Molecular docking simulations are typically performed using a high-resolution crystal structure of the target receptor. For the δ-opioid receptor, several crystal structures are available in the Protein Data Bank (PDB). The ligand, (2S,5S)-2,5-dimethylpiperazine in its protonated dihydrochloride form, is prepared for docking by generating a 3D conformation and assigning appropriate partial charges.

The docking process involves placing the ligand into the receptor's binding site and evaluating numerous possible conformations and orientations. A scoring function then estimates the binding affinity for each pose. In the context of δ-opioid receptor agonists, the piperazine ring is a crucial pharmacophoric element. The protonated nitrogen atoms of the this compound are expected to form key ionic interactions with acidic residues within the receptor's binding pocket.

A critical interaction for many opioid ligands is the formation of a salt bridge with an aspartic acid residue (Asp) in transmembrane helix 3 (TM3) of the receptor. nih.gov It is hypothesized that one of the protonated nitrogens of the dimethylpiperazine core engages in such an ionic bond. Further stabilization of the ligand-receptor complex is likely achieved through a network of hydrogen bonds and van der Waals interactions between the ligand and surrounding amino acid residues. The methyl groups of the ligand, for instance, can form hydrophobic interactions with nonpolar residues in the binding pocket.

The outcomes of these modeling studies are typically summarized by the predicted binding energy and the specific interactions observed.

Table 1: Representative Molecular Docking Results for a (2S,5S)-2,5-Dimethylpiperazine Core Ligand with the Delta-Opioid Receptor

| Parameter | Value/Description |

|---|---|

| Target Protein | Human Delta-Opioid Receptor (δ-OR) |

| PDB ID | e.g., 4EJ4 |

| Ligand | (2S,5S)-2,5-Dimethylpiperazine (protonated) |

| Docking Software | AutoDock Vina, Glide, or similar |

| Predicted Binding Energy | -6 to -8 kcal/mol (Estimated) |

| Key Interacting Residues | Asp128 (TM3), Tyr129 (TM3), Trp274 (TM6), His278 (TM6) |

| Primary Interaction Type | Ionic bond with Asp128 |

| Secondary Interactions | Hydrogen bonding, hydrophobic contacts |

Note: The data in this table is illustrative and based on typical interactions for piperazine-containing opioid ligands. Specific values would be subject to the precise computational protocol employed.

Force Field Parameterization for Biological Systems

To perform more advanced computational studies, such as molecular dynamics (MD) simulations, an accurate force field is required. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles (atoms). While standard force fields like AMBER, CHARMM, and GROMOS include parameters for common biomolecules, specific parameters for novel or less common ligands like this compound often need to be developed.

The parameterization process ensures that the computational model accurately reproduces the quantum mechanical (QM) properties and experimental data for the molecule. This typically involves a multi-step process:

Quantum Mechanical Calculations: The initial step is to perform high-level QM calculations, often using Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*, to determine the molecule's optimal geometry, vibrational frequencies, and electron distribution.

Charge Derivation: The electron distribution from the QM calculations is used to derive partial atomic charges. A common method is the Restrained Electrostatic Potential (RESP) fitting, which ensures the charges accurately represent the molecular electrostatic potential. For a dihydrochloride salt, the piperazine ring will carry a +2 formal charge, which is distributed across its atoms.

Parameter Assignment and Fitting: The remaining force field parameters are categorized as bonded (bond lengths, bond angles, dihedral angles) and non-bonded (van der Waals).

Bonded Parameters: Equilibrium bond lengths and angles are typically taken directly from the QM-optimized geometry. The corresponding force constants are derived from the QM vibrational analysis. Dihedral angle parameters, which govern the molecule's conformational flexibility, are often the most critical and are determined by fitting the force field's torsional energy profile to a QM-calculated potential energy scan for rotation around specific bonds.

Non-bonded Parameters: Van der Waals parameters are usually assigned by analogy to existing atom types in the chosen force field (e.g., GAFF for AMBER or CGenFF for CHARMM).

The resulting parameters are compiled into a file that can be used by MD simulation software. This allows for the simulation of the ligand's behavior over time, both in isolation and in complex with a biological target like the δ-opioid receptor.

Table 2: Illustrative Force Field Parameters for the (2S,5S)-2,5-Dimethylpiperazine Cation

| Parameter Type | Atom(s) Involved | Equilibrium Value | Force Constant |

|---|---|---|---|

| Bond Stretch | C-N | 1.49 Å | 310 kcal mol⁻¹ Å⁻² |

| C-C | 1.53 Å | 268 kcal mol⁻¹ Å⁻² | |

| N-H | 1.01 Å | 340 kcal mol⁻¹ Å⁻² | |

| C-H | 1.09 Å | 330 kcal mol⁻¹ Å⁻² | |

| Angle Bend | C-N-C | 112.0° | 50 kcal mol⁻¹ rad⁻² |

| H-N-C | 109.5° | 35 kcal mol⁻¹ rad⁻² | |

| N-C-C | 110.0° | 60 kcal mol⁻¹ rad⁻² | |

| Dihedral | C-N-C-C | Varies (multi-term) | Varies |

Note: These parameters are representative examples for a generic piperazine-like structure within a common force field like AMBER/GAFF. The actual values for this compound would need to be specifically derived through the process described.

Applications of 2s,5s 2,5 Dimethylpiperazine Dihydrochloride and Its Chiral Derivatives in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands for Metal-Catalyzed Reactions

The (2S,5S)-2,5-dimethylpiperazine unit serves as a foundational chiral backbone for creating sophisticated ligands tailored for metal-catalyzed asymmetric reactions. Its C₂ symmetry is a highly desirable feature in ligand design, as it can reduce the number of possible isomeric metal complexes and competing reaction pathways, often leading to higher enantioselectivity. nih.gov

Tetradentate Hetero-aromatic-amine Ligands Incorporating the Piperazine (B1678402) Core

A prominent class of ligands derived from chiral 2,5-dimethylpiperazine (B91223) are neutral tetradentate hetero-aromatic-amine ligands. These ligands are designed to coordinate with a metal center through four donor atoms, typically two nitrogen atoms from the piperazine ring and two from appended hetero-aromatic groups. A common synthetic approach involves the N-alkylation of the piperazine core with electrophilic hetero-aromatic moieties.

For instance, the synthesis of a C₂-symmetric tetradentate ligand can be achieved by reacting (2S,5S)-2,5-dimethylpiperazine with two equivalents of 2-picolyl chloride hydrochloride. nih.gov This reaction, typically carried out in the presence of a base like triethylamine (B128534) in a solvent such as acetonitrile, yields (2S,5S)-2,5-dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. nih.gov Structural studies on analogous compounds confirm that the piperazine ring adopts a stable chair conformation where the methyl groups occupy equatorial positions to minimize steric strain. nih.govnih.gov This rigid conformation creates a well-defined chiral pocket around the metal center it coordinates. nih.gov

Table 1: Synthesis of a Tetradentate Ligand from a 2,5-Dimethylpiperazine Core This table is based on the synthesis of an analogous meso-ligand, with the procedure adapted for the (2S,5S) isomer. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| (2S,5S)-2,5-Dimethylpiperazine | 2-Picolyl chloride hydrochloride | Triethylamine | Acetonitrile | (2S,5S)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine |

Copper Complexes and Other Transition Metal Catalysis

Ligands incorporating the (2S,5S)-2,5-dimethylpiperazine scaffold are particularly effective in forming stable complexes with various transition metals, including copper, manganese, and iron. nih.gov Copper complexes, in particular, are of great interest due to their versatile catalytic activity in a wide range of asymmetric reactions. ppor.aznih.gov

The tetradentate ligands described above form five-coordinate complexes with copper(II) halides, creating a chiral environment that can catalyze reactions like the aziridination of alkenes and biologically-inspired oxidations. nih.gov The development of chiral copper complexes is a major focus in asymmetric synthesis, with applications in reactions such as:

Henry (Nitroaldol) Reaction: Chiral copper(II)-Schiff base complexes have been shown to catalyze the enantioselective Henry reaction, producing chiral β-nitro alcohols with high enantioselectivity. ppor.az

Cyclopropanation: The reaction of alkyl diazoacetates with olefins, catalyzed by chiral copper complexes, can yield optically active alkyl cyclopropanecarboxylates. ppor.az

Friedel-Crafts Alkylation: Copper-catalyzed asymmetric Friedel-Crafts reactions of indoles are a powerful method for accessing optically active indole (B1671886) derivatives. researchgate.net

While specific catalytic data for complexes of (2S,5S)-2,5-dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine are not extensively detailed in the cited literature, the established utility of similar chiral copper complexes underscores their significant potential. nih.govppor.az

Chiral Auxiliary Applications in Stereoselective Transformations

Beyond its use in ligand synthesis, the (2S,5S)-2,5-dimethylpiperazine moiety can function as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

Direction of Enantioselective Reactions (e.g., β-lactam antibiotics synthesis)

The synthesis of β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics, is a critical area of synthetic chemistry. organic-chemistry.org The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a fundamental method for constructing the β-lactam ring. nih.govorganic-chemistry.org Controlling the stereochemistry of this reaction is paramount, and this is often achieved by using chiral auxiliaries. nih.gov

While the direct application of (2S,5S)-2,5-dimethylpiperazine as a chiral auxiliary in β-lactam synthesis is not prominently documented in the reviewed literature, its structural characteristics make it a suitable candidate for such a role. By attaching the piperazine moiety to either the ketene or the imine partner, its chiral scaffold could effectively direct the approach of the other reactant, thereby controlling the stereochemistry of the newly formed chiral centers in the β-lactam ring. The mechanism of the Staudinger synthesis involves a zwitterionic intermediate, and the stereochemical outcome is determined by the rate of ring closure versus isomerization. organic-chemistry.org A chiral auxiliary like (2S,5S)-2,5-dimethylpiperazine would influence the conformational preferences of this intermediate, favoring one cyclization pathway over the other to yield an enantioenriched product.

Steric Control in Catalytic Systems

The effectiveness of (2S,5S)-2,5-dimethylpiperazine derivatives in asymmetric catalysis stems from their ability to exert precise steric control. The chiral centers at the C-2 and C-5 positions force the six-membered ring into a rigid chair conformation. nih.gov In this conformation, the two methyl groups typically reside in equatorial positions to minimize steric hindrance. nih.gov

This locked conformation has two important consequences:

Predictable Substituent Geometry: Any functional groups attached to the nitrogen atoms will have a fixed and predictable spatial orientation relative to the rest of the molecule.

Creation of a Chiral Environment: When this unit is part of a ligand, it creates a well-defined, asymmetric pocket around the coordinated metal atom.

This predefined chiral space dictates how a substrate can approach the catalytic center, allowing only the pathway with the least steric clash. This selection between diastereomeric transition states is the basis for enantioselectivity.

Catalytic Mechanisms and Enantioselectivity

The enantioselectivity achieved with catalysts derived from (2S,5S)-2,5-dimethylpiperazine is a direct result of its C₂-symmetric and conformationally rigid structure. The principle of C₂ symmetry is a powerful tool in asymmetric catalysis because it simplifies the catalytic system. nih.gov By having a twofold axis of rotation, the number of possible diastereomeric catalyst-substrate complexes is reduced, which can eliminate less selective reaction pathways and enhance the enantiomeric excess of the product. nih.gov

In a typical metal-catalyzed reaction, the chiral ligand derived from (2S,5S)-2,5-dimethylpiperazine binds to the metal, forming a C₂-symmetric complex. The substrate then coordinates to this chiral complex. The rigid chair structure of the piperazine and the orientation of the N-substituents create distinct steric quadrants around the metal's active site. The substrate will preferentially bind in an orientation that minimizes steric repulsion with the ligand's framework. This favored binding mode positions the substrate for a facial-selective attack, leading to the preferential formation of one enantiomer of the product. The stability of the piperazine chair conformation ensures that this chiral environment is maintained throughout the catalytic cycle, leading to consistently high enantioselectivity. nih.gov

Mechanistic Investigations of Chiral Induction

The efficacy of a chiral catalyst lies in its ability to create a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one enantiomer over the other. For catalysts derived from (2S,5S)-2,5-dimethylpiperazine, the mechanism of chiral induction is fundamentally rooted in the defined three-dimensional arrangement of the piperazine ring and its substituents.

The C2-symmetry of the (2S,5S)-2,5-dimethylpiperazine backbone plays a crucial role in simplifying the catalytic environment by reducing the number of possible diastereomeric transition states. This inherent symmetry, where a 180-degree rotation around a central axis results in an indistinguishable molecule, helps in creating a more predictable and selective chiral pocket.

In metal-catalyzed reactions, derivatives of (2S,5S)-2,5-dimethylpiperazine are often employed as chiral ligands that coordinate to a metal center. The stereochemistry of the final product is then dictated by the facial selectivity imposed by the ligand on the approaching substrate. The methyl groups at the C2 and C5 positions of the piperazine ring extend outwards, creating a chiral environment that can effectively shield one face of the catalytic center, thus directing the substrate to approach from the less hindered face.

For instance, in asymmetric transfer hydrogenation of ketones, a well-established catalytic transformation, chiral diamine ligands derived from (2S,5S)-2,5-dimethylpiperazine can coordinate with a metal, such as ruthenium or rhodium. The proposed mechanism often involves the formation of a metal-hydride species. The substrate (ketone) then coordinates to the metal center in a specific orientation dictated by the steric bulk of the chiral ligand. The hydride is subsequently transferred to the carbonyl carbon, leading to the formation of a chiral alcohol. The enantioselectivity arises from the energetically more favorable transition state where the substrate's substituents have minimal steric clashes with the chiral framework of the ligand.

In organocatalysis, derivatives of (2S,5S)-2,5-dimethylpiperazine can act as chiral Brønsted or Lewis bases. For example, in a Michael addition reaction, the secondary amine functionalities of the piperazine can activate the substrate through the formation of an enamine or iminium ion intermediate. The C2-symmetric chiral scaffold then directs the nucleophilic attack of the incoming reagent to one of the prochiral faces of the intermediate, thereby controlling the stereochemical outcome.

Factors Influencing Enantiomeric Excess in Catalyzed Reactions

The enantiomeric excess (ee) is a critical measure of the success of an asymmetric catalytic reaction. Several interdependent factors can significantly influence the ee achieved when using catalysts derived from (2S,5S)-2,5-dimethylpiperazine. A systematic investigation of these parameters is essential for optimizing reaction conditions and achieving high levels of stereoselectivity.

Catalyst Structure: The substitution pattern on the piperazine nitrogen atoms is a primary determinant of enantioselectivity. The introduction of bulky or electronically distinct groups can fine-tune the steric and electronic properties of the catalyst's chiral pocket. For example, attaching aromatic or bulky aliphatic groups to the nitrogen atoms can enhance steric hindrance, leading to a more pronounced differentiation between the two diastereomeric transition states and, consequently, a higher ee.

Metal Center (in Metal Catalysis): The choice of the metal in metal-ligand complexes is crucial. Different metals have varying coordination geometries, Lewis acidity, and reaction kinetics, all of which can impact the structure of the transition state and the resulting enantioselectivity.

Solvent: The solvent can play a multifaceted role in asymmetric catalysis. It can influence the solubility of the catalyst and substrates, the stability of intermediates, and the conformation of the catalyst itself. In some cases, specific solvent-catalyst interactions, such as hydrogen bonding, can either enhance or diminish the rigidity of the chiral environment, thereby affecting the ee. A screening of solvents with varying polarities and coordinating abilities is often a necessary step in optimizing an asymmetric reaction.

Temperature: Reaction temperature has a direct impact on the energy difference between the diastereomeric transition states. Generally, lower temperatures lead to higher enantioselectivities, as the system has less thermal energy to overcome the higher energy barrier of the transition state leading to the minor enantiomer. However, lowering the temperature can also significantly decrease the reaction rate, necessitating a balance between selectivity and reaction time.

Substrate Scope: The structure of the substrate itself is a critical factor. The size and electronic nature of the substituents on the substrate can influence how it interacts with the chiral catalyst. A catalyst that provides high ee for one type of substrate may not be as effective for another. Therefore, exploring the substrate scope is essential to understand the generality and limitations of a particular catalytic system.

Interactive Data Table: Factors Influencing Enantiomeric Excess

| Factor | Influence on Enantiomeric Excess (ee) | General Trend |

| Catalyst Structure | Modifies the steric and electronic environment of the active site. | Bulky N-substituents often increase ee by enhancing steric repulsion. |

| Metal Center | Affects coordination geometry and Lewis acidity of the catalytic complex. | Optimal metal choice is reaction-dependent; no single trend applies. |

| Solvent | Can alter catalyst conformation and stabilize transition states differently. | Non-coordinating solvents often favor higher ee by not competing for metal coordination. |

| Temperature | Influences the energy difference between diastereomeric transition states. | Lower temperatures generally lead to higher ee. |

| Substrate Scope | Steric and electronic properties of the substrate affect its interaction with the catalyst. | A good catalyst-substrate match is crucial for high ee. |

Investigation of Biological Interactions and Molecular Mechanisms Involving 2s,5s 2,5 Dimethylpiperazine Derivatives

Ligand Design and Receptor Binding Studies

The design of ligands based on the (2S,5S)-2,5-dimethylpiperazine core has been a subject of significant research, particularly in the context of neurotransmitter and opioid receptors. The stereochemistry of the piperazine (B1678402) ring plays a pivotal role in determining the affinity and efficacy of these ligands.

While specific studies focusing exclusively on (2S,5S)-2,5-dimethylpiperazine derivatives are limited in the public domain, the broader class of arylpiperazine derivatives is well-known for its interaction with serotonin (5-HT) and dopamine (D2) receptors. These interactions are fundamental to the mechanisms of many centrally acting drugs. The arylpiperazine moiety can be considered a "privileged structure" for G-protein coupled receptor (GPCR) ligands.

The interaction of arylpiperazines with the dopamine D2 receptor often involves a key salt bridge formation between the protonated piperazine nitrogen and a conserved aspartate residue (Asp86) in the third transmembrane helix of the receptor. bg.ac.rs Additionally, edge-to-face aromatic interactions between the aryl group of the ligand and aromatic residues within the receptor's binding pocket, such as phenylalanine, tryptophan, and tyrosine, are crucial for stabilizing the ligand-receptor complex. bg.ac.rsnih.gov The nature and position of substituents on the aryl ring significantly influence binding affinity, with electron-donating groups and additional aromatic systems generally enhancing affinity. bg.ac.rsnih.gov

Similarly, for serotonin receptors like 5-HT1A and 5-HT2A, the basic nitrogen of the piperazine ring is a critical pharmacophoric element. The affinity of arylpiperazine derivatives for these receptors can be modulated by the nature of the aryl group and the length and character of the linker connecting it to other parts of the molecule. For instance, in some series of compounds, derivatives with a 1-(2-pyridyl)piperazine or 1-(1-naphthyl)piperazine moiety have shown high affinity for both D2 and 5-HT1A receptors. nih.gov Molecular docking studies on various arylpiperazine derivatives have helped to elucidate the specific amino acid interactions that govern their binding affinity and selectivity for different serotonin receptor subtypes. nih.gov

It is important to note that while these general principles of arylpiperazine-receptor interactions are well-established, the specific influence of the (2S,5S)-2,5-dimethyl substitution pattern on binding to serotonin and dopamine receptors requires further dedicated investigation.

In contrast to the general information available for neurotransmitter receptors, the interaction of (2S,5S)-2,5-dimethylpiperazine derivatives with delta-opioid receptors is well-documented. The discovery of potent and selective non-peptidic delta-opioid agonists like SNC80 and BW373U86, which feature a diarylmethylpiperazine structure, marked a significant advancement in the field. uniba.it

The (2S,5S)-2,5-dimethylpiperazine core is a key structural feature of these agonists. The stereochemistry at the C2 and C5 positions of the piperazine ring is crucial for high affinity and agonist activity at the delta-opioid receptor. Research has shown that the (2S,5S) configuration is preferred for potent delta-agonism. For instance, the enantioconvergent synthesis of (-)-1-allyl-(2R,5S)-dimethylpiperazine has been developed as a key intermediate for creating delta-opioid receptor ligands, highlighting the importance of this specific stereoisomer. nih.gov

Further studies have explored the synthesis of diaryldimethylpiperazines with the (αR,2S,5S) configuration, which exhibit good affinity for both mu- and delta-opioid receptors. bg.ac.rs For example, compounds like (+)-4-[(αR)-α-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide were found to interact with delta-receptors with good affinity. bg.ac.rs The absolute stereochemistry of the benzylic center, in addition to that of the piperazine ring, plays a critical role in determining the receptor binding profile.

The following table summarizes the binding affinities of some representative diaryl-(2S,5S)-2,5-dimethylpiperazine derivatives for opioid receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| (+)-4-[(αR)-α-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide | Delta | Good affinity | bg.ac.rs |

| (-)-4-[(αR)-α-((2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide | Delta | Good affinity | bg.ac.rs |

Enzyme Inhibition Mechanisms

Information regarding the specific interactions of (2S,5S)-2,5-dimethylpiperazine dihydrochloride (B599025) derivatives with enzyme active sites and their modulation of metabolic pathways is not extensively available in the current scientific literature.

No specific data on the binding of (2S,5S)-2,5-dimethylpiperazine derivatives to enzyme active sites was identified in the reviewed literature.

No specific data on the modulation of metabolic pathways by (2S,5S)-2,5-dimethylpiperazine derivatives was identified in the reviewed literature.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The structure-activity relationship (SAR) studies of (2S,5S)-2,5-dimethylpiperazine derivatives have been most extensively explored in the context of delta-opioid receptor agonists. These studies have provided valuable insights into the molecular features required for potent and selective activity.

A critical aspect of the SAR for this class of compounds is the stereochemistry of the piperazine ring. As mentioned previously, the (2S,5S) configuration is a key determinant for high affinity and agonist activity at the delta-opioid receptor. This highlights the importance of the spatial arrangement of the methyl groups on the piperazine ring for optimal interaction with the receptor's binding pocket.

Furthermore, the nature of the substituents on the piperazine nitrogens and the diarylmethyl moiety significantly influences the pharmacological profile. For instance, in the diarylmethylpiperazine series, modifications to the aromatic rings and the linker have been systematically investigated to understand their impact on receptor affinity and selectivity. The development of compounds like SNC80 and BW373U86 has been guided by these SAR studies. uniba.it

The key SAR points for diaryl-(2S,5S)-2,5-dimethylpiperazine derivatives as delta-opioid agonists can be summarized as follows:

Piperazine Stereochemistry: The (2S,5S) configuration is essential for high delta-opioid receptor affinity and agonist activity.

Aromatic Substituents: The substitution pattern on the aryl rings of the diarylmethyl moiety can modulate affinity and selectivity for delta versus mu-opioid receptors.

N-Substituents on Piperazine: The substituent on the second nitrogen of the piperazine ring also plays a role in defining the pharmacological properties of the molecule.

These SAR studies have been instrumental in the rational design of novel delta-opioid receptor ligands with improved properties.

Influence of Stereochemistry on Molecular Target Affinity

The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. For derivatives of 2,5-dimethylpiperazine (B91223), the trans-(2S,5S) configuration imparts a specific spatial orientation to the substituents attached to the nitrogen atoms. This fixed geometry is fundamental for achieving high-affinity interactions with molecular targets, as the binding sites of proteins are themselves chiral.

While direct comparative studies on all stereoisomers of (2S,5S)-2,5-dimethylpiperazine for a single target are not extensively detailed in the cited literature, the principle of stereoselectivity is well-established for chiral piperazine-containing compounds across various receptor families. For instance, in the development of dopamine receptor ligands, the stereochemistry of related phenylpiperazine derivatives significantly impacts affinity and selectivity for D2 and D3 receptors. Research on a series of 2-methoxy substituted phenylpiperazine compounds demonstrated that enantiomers can exhibit differential binding, with one isomer often possessing significantly higher affinity than the other. nih.gov

Similarly, investigations into ligands for nicotinic acetylcholine receptors (nAChRs) using chiral methyl-substituted piperazinium compounds revealed that different stereoisomers exhibit distinct selectivity profiles for α9 and α7 nAChRs. This highlights that even a subtle change, such as the position and orientation of a single methyl group on the piperazine ring, can fundamentally alter receptor interaction and functional outcome.

The importance of a specific stereoisomer is further underscored in the synthesis of ligands for other targets. For example, the related (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine isomer is specifically synthesized as a key intermediate for delta-opioid receptor ligands, indicating that the (2R,5S) configuration is optimal for that particular receptor family, in contrast to the scaffolds discussed for other targets. This underscores the broader principle that each unique stereoisomer of a chiral scaffold like 2,5-dimethylpiperazine offers a distinct structural template, enabling fine-tuning of molecular recognition at the target receptor.

Impact of Functional Group Modifications on Biological Interaction Profiles

The biological activity of a scaffold like (2S,5S)-2,5-dimethylpiperazine is tuned by the addition of various functional groups at its nitrogen atoms. These modifications can profoundly alter a compound's physicochemical properties, such as its size, shape, lipophilicity, and hydrogen bonding capacity, thereby influencing its binding affinity, selectivity, and functional activity at a given biological target. researchgate.neteurekaselect.com

Structure-activity relationship (SAR) studies on piperazine-based compounds consistently demonstrate the critical role of these modifications. For example, in a series of novel piperazine urea derivatives developed as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, modifications to the benzyl and pyridinyl moieties attached to the piperazine core led to significant variations in potency. nih.gov The strategic placement of substituents dictates how the molecule interacts with key amino acid residues within the receptor's binding pocket.